molecular formula C8H14N2O B15219088 1-Methyl-1,7-diazaspiro[4.4]nonan-2-one

1-Methyl-1,7-diazaspiro[4.4]nonan-2-one

Cat. No.: B15219088
M. Wt: 154.21 g/mol
InChI Key: DTUMFQHIDBNUHE-UHFFFAOYSA-N
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Description

1-Methyl-1,7-diazaspiro[44]nonan-2-one is a chemical compound with the molecular formula C8H14N2O It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,7-diazaspiro[4.4]nonan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of a suitable amine with a cyclic ketone under controlled conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and methylation to achieve the desired spiro structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,7-diazaspiro[4.4]nonan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-1,7-diazaspiro[4.4]nonan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-1,7-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    2-Methyl-2,7-diazaspiro[4.4]nonan-1-one: This compound has a similar spiro structure but differs in the position of the methyl group.

    1,7-Diazaspiro[4.4]nonan-2-one: Lacks the methyl group present in 1-Methyl-1,7-diazaspiro[4.4]nonan-2-one.

    3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one: Contains an oxygen atom in the spiro ring, altering its chemical properties.

Uniqueness: this compound is unique due to its specific spiro structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-methyl-1,7-diazaspiro[4.4]nonan-2-one

InChI

InChI=1S/C8H14N2O/c1-10-7(11)2-3-8(10)4-5-9-6-8/h9H,2-6H2,1H3

InChI Key

DTUMFQHIDBNUHE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC12CCNC2

Origin of Product

United States

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